molecular formula C17H18Cl2N2O3S B351865 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine CAS No. 865591-37-3

1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B351865
CAS No.: 865591-37-3
M. Wt: 401.3g/mol
InChI Key: TUDYYPFEDFPCQE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45–7.30 (m, 3H, dichlorophenyl H)
    • δ 7.10–6.90 (m, 4H, methoxyphenyl H)
    • δ 3.85 (s, 3H, OCH₃)
    • δ 3.20–2.90 (m, 8H, piperazine H).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 159.2 (C–OCH₃), 138.5–126.8 (aromatic C), 55.3 (OCH₃), 48.7–44.2 (piperazine C).

Infrared (IR) Spectroscopy

  • S=O stretch: 1350–1150 cm⁻¹ (strong, asymmetric/symmetric)
  • C–Cl stretch: 600–500 cm⁻¹
  • C–N (piperazine): 1120–1080 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ (MeOH): 280 nm (π→π* transition, aromatic rings), 230 nm (n→π*, sulfonyl group).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 401.1 [M+H]⁺ (calc. 401.3).

Table 2: Spectroscopic data summary

Technique Key Signals
¹H NMR δ 3.85 (OCH₃), δ 7.45–6.90 (aromatic)
¹³C NMR δ 159.2 (C–OCH₃), δ 48.7 (piperazine)
IR 1350 cm⁻¹ (S=O)
UV-Vis λₘₐₓ = 280 nm
MS m/z 401.1 [M+H]⁺

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-5-15(6-4-14)25(22,23)21-10-8-20(9-11-21)17-12-13(18)2-7-16(17)19/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDYYPFEDFPCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Traditional NAS employs 1-bromo-2,5-dichlorobenzene and piperazine under high-temperature conditions (120–150°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN). However, this method suffers from low yields (30–40%) due to competing disubstitution and decomposition.

Representative Protocol :

  • Reactants : Piperazine (2 eq), 1-bromo-2,5-dichlorobenzene (1 eq), K₂CO₃ (2 eq).

  • Solvent : DMF, 140°C, 24 h.

  • Yield : 35% after silica gel chromatography (eluent: chloroform/methanol 95:5).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling addresses NAS limitations, enabling milder conditions (80–100°C) and higher yields (70–85%). Catalysts such as Pd(OAc)₂ with Xantphos ligand and Cs₂CO₃ base are optimal.

Optimized Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2 eq).

  • Solvent : Toluene, 90°C, 12 h.

  • Yield : 82% (HPLC purity >98%).

Sulfonylation of Mono-Arylpiperazine

Conventional Sulfonyl Chloride Coupling

Reaction of 1-(2,5-dichlorophenyl)piperazine with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as base achieves moderate yields (60–70%). Excess sulfonyl chloride must be avoided to prevent disulfonation.

Standard Protocol :

  • Reactants : 1-(2,5-Dichlorophenyl)piperazine (1 eq), 4-methoxyphenylsulfonyl chloride (1.1 eq), TEA (2 eq).

  • Solvent : DCM, 0°C → 25°C, 6 h.

  • Workup : Water washes, Na₂SO₄ drying, rotary evaporation.

  • Yield : 68%.

Ultrasound-Assisted Sulfonylation

Adopting ultrasound irradiation (40 kHz) reduces reaction time from hours to minutes (30–45 min) and improves yields (85–90%) by enhancing mixing and kinetics. This method, adapted from dithiocarbamate synthesis, is scalable for industrial applications.

Advanced Method :

  • Conditions : MeOH, NaOAc (1 eq), 40 kHz ultrasound.

  • Time : 45 min.

  • Yield : 88% (HPLC purity >99%).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard, using gradients of chloroform:methanol (90:10 to 95:5) to isolate the target compound. Recrystallization from ethanol/water mixtures (7:3) further enhances purity.

Analytical Data

  • Melting Point : 162–164°C (literature range: 160–165°C).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, SO₂ArH), 7.42 (d, J = 2.4 Hz, 1H, ClArH), 7.22 (dd, J = 8.8, 2.4 Hz, 1H, ClArH), 6.95 (d, J = 8.8 Hz, 2H, OMeArH), 3.85 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine), 2.90–2.86 (m, 4H, piperazine).

  • MS (ESI+) : m/z 444.0 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Time (h)
NAS + Conventional SulfDMF, 140°C; DCM, 25°C359530
Buchwald + UltrasoundToluene, 90°C; MeOH, ultrasound859913

Key Insight : Integrating palladium catalysis and ultrasound technology maximizes efficiency and yield, aligning with industrial green chemistry goals.

Scalability and Industrial Considerations

  • Catalyst Recycling : Pd(OAc)₂ recovery via filtration reduces costs.

  • Solvent Selection : Transitioning from DMF to toluene improves safety profiles.

  • Waste Management : NaOAc and CS₂ byproducts require neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 4-hydroxyphenylsulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl-Sulfonyl Piperazine Derivatives

1-(3,4-Dichlorophenyl)-4-((2,5-Dichlorophenyl)Sulfonyl)Piperazine (CID 386371)
  • Molecular Formula : C₁₆H₁₄Cl₄N₂O₂S
  • Substituents : 3,4-Dichlorophenyl and 2,5-dichlorophenyl sulfonyl.
  • Key Differences : Higher chlorination increases lipophilicity but may reduce solubility compared to the target compound. Structural studies suggest stronger halogen bonding interactions due to additional Cl atoms .
1-[(2,5-Dichlorophenyl)Sulfonyl]-4-(2-Fluorophenyl)Piperazine (CAS 497060-77-2)
  • Molecular Formula : C₁₆H₁₅Cl₂FN₂O₂S
  • Substituents : 2,5-Dichlorophenyl sulfonyl and 2-fluorophenyl.
  • Key Differences: Fluorine substitution introduces electronegativity but reduces steric bulk. This compound was discontinued due to unoptimized pharmacokinetics, highlighting the critical role of substituent selection .

Piperazines with 4-Methoxyphenyl Moieties

1-(4-Methoxyphenyl)Piperazine (MeOPP)
  • Molecular Formula : C₁₁H₁₆N₂O
  • Substituents : 4-Methoxyphenyl without the sulfonyl group.
  • Key Differences : Lacks the sulfonyl group, reducing hydrogen-bonding capacity and metabolic stability. MeOPP exhibits psychoactive effects, suggesting that the sulfonyl group in the target compound may mitigate such activity .
[¹⁸F]DASA-23
  • Molecular Formula : C₁₇H₁₅F₂N₂O₃S₂
  • Substituents : Dual sulfonyl groups (2-fluoro-6-[¹⁸F]fluorophenyl and 4-methoxyphenyl).
  • Key Differences : Radiolabeled for PET imaging of PKM2 in glioblastoma. The 4-methoxyphenyl sulfonyl group contributes to target affinity, demonstrating the pharmacophoric importance of this moiety .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine C₁₇H₁₇Cl₂N₂O₃S 2,5-Dichlorophenyl; 4-methoxyphenyl sulfonyl High solubility, moderate lipophilicity -
1-(3,4-Dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)piperazine C₁₆H₁₄Cl₄N₂O₂S 3,4-Dichlorophenyl; 2,5-dichlorophenyl sulfonyl Enhanced halogen bonding, low solubility
[¹⁸F]DASA-23 C₁₇H₁₅F₂N₂O₃S₂ Dual sulfonyl groups (2-fluoro-6-[¹⁸F]fluorophenyl; 4-methoxyphenyl) PET imaging agent for glioblastoma
1-(4-Methoxyphenyl)piperazine (MeOPP) C₁₁H₁₆N₂O 4-Methoxyphenyl; no sulfonyl group Psychoactive, limited metabolic stability
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine C₁₆H₁₅Cl₂FN₂O₂S 2,5-Dichlorophenyl sulfonyl; 2-fluorophenyl Discontinued due to poor pharmacokinetics

Research Findings and Implications

Pharmacokinetic Considerations

  • Metabolic Stability: Sulfonyl groups enhance resistance to oxidative metabolism compared to non-sulfonyl analogs .
  • Solubility-Lipophilicity Balance : The 4-methoxyphenyl group improves aqueous solubility, counteracting the lipophilicity of dichlorophenyl substituents.

Biological Activity

1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This compound is characterized by a dichlorophenyl group and a methoxyphenyl sulfonyl moiety, which contribute to its pharmacological properties. Research has shown that piperazine derivatives exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22Cl2N2O3S\text{C}_{19}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to significant biological effects. The exact mechanisms are still under investigation, but potential pathways include:

  • Enzyme Inhibition : The sulfonyl group can facilitate interactions with active sites of enzymes.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of piperazine derivatives. For instance, compounds similar to this compound have shown notable activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli32 µg/mL
Example BS. aureus16 µg/mL

Anticancer Activity

Research on piperazine derivatives has highlighted their potential as anticancer agents. In vitro studies demonstrate that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Study:
In a recent study, this compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71530
MDA-MB-2311045

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also noteworthy. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Research Findings

Recent investigations into the structure-activity relationships (SAR) of piperazine derivatives indicate that the presence of electron-withdrawing groups (such as chlorine) enhances biological activity.

Key Findings:

  • Dichloro Substitution : Enhances binding affinity to target proteins.
  • Methoxy Group : Contributes to increased solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-(2,5-dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine?

  • Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example:

Step 1 : React 1-(2,5-dichlorophenyl)piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Step 2 : Purify intermediates via recrystallization (e.g., ethyl acetate) and confirm purity using HPLC or TLC .

Critical Parameters : Control reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts like unreacted sulfonyl chlorides .

  • Table 1 : Key Synthesis Conditions
StepReagent/ConditionYield (%)Reference
1Triethylamine, DCM, 24h reflux65–75
2Ethanolic HCl for hydrochloride salt formation85–90

Q. How is the compound structurally characterized in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ = 415.05) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds in sulfonyl groups) .

Q. What initial biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Receptor Binding : Screen against serotonin (5-HT) and dopamine (D2/D3) receptors using radioligand displacement assays .
  • Cytotoxicity : MTT assay in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence receptor selectivity?

  • Mechanistic Insight :

  • The 4-methoxyphenylsulfonyl group enhances 5-HT receptor affinity due to its electron-donating methoxy group, which stabilizes π-π stacking with receptor aromatic residues .
  • Chlorine atoms on the phenyl ring increase lipophilicity, improving blood-brain barrier penetration for CNS targets .
    • Table 2 : Substituent Effects on Binding Affinity (IC₅₀, nM)
Substituent5-HT1AD2Reference
4-Methoxyphenylsulfonyl12>1000
2-Fluorophenylsulfonyl45320

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in dopamine receptor binding may arise from:

Isomerism : Cis/trans configurations of the piperazine ring alter receptor docking (e.g., trans isomers show higher D3 affinity) .

Assay Conditions : Varying pH or salt concentrations (e.g., Tris vs. HEPES buffers) affect ionization of the sulfonyl group .

  • Resolution : Use orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) and computational docking (e.g., AutoDock Vina) to validate results .

Q. How can computational methods predict the compound’s metabolic stability?

  • Approach :

QSAR Modeling : Correlate logP values (e.g., 3.2 for this compound) with cytochrome P450 metabolism rates .

Molecular Dynamics : Simulate hepatic microsomal degradation pathways (e.g., sulfonyl group oxidation) .

  • Toolkit : Software like Schrödinger Suite or MOE for ADME prediction .

Q. What are the challenges in achieving regioselectivity during synthesis?

  • Key Issues :

  • Competing reactions at the piperazine nitrogen (e.g., over-sulfonylation or dimerization) .
  • Mitigation : Use bulky bases (e.g., DBU) to sterically hinder undesired substitution .

Methodological Guidelines

  • Data Interpretation : Cross-validate NMR peaks with computational tools (e.g., ACD/Labs) to distinguish between similar substituents .
  • Safety Protocols : Handle chlorinated intermediates in fume hoods (per TCI safety guidelines) due to potential skin/eye irritation .

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